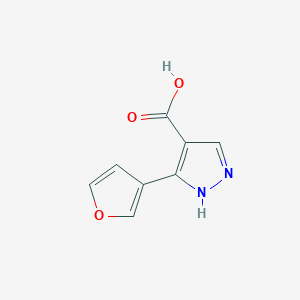

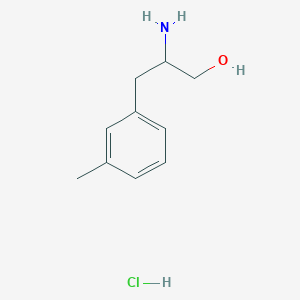

3-(furan-3-yl)-1H-pyrazole-4-carboxylic acid

概要

説明

Furans are five-membered aromatic heterocycles containing one oxygen atom. They are important building blocks in organic chemistry and are found in various natural sources, mostly in plants, algae, and microorganisms .

Synthesis Analysis

Furan compounds can be synthesized through various methods. Some classical methods have been modified and improved, while other new methods have been developed. A vast variety of catalysts are used for these transformations .Molecular Structure Analysis

Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen atom .Chemical Reactions Analysis

Furan synthesis reaction mechanisms have been investigated and proposed in many studies . The further oligomerization proceeds through the addition of hydrated derivatives, thus forming ether or ester bonds .Physical And Chemical Properties Analysis

Furan is a colorless, flammable, highly volatile liquid with a boiling point close to room temperature. It is soluble in common organic solvents, including alcohol, ether, and acetone, and is slightly soluble in water .科学的研究の応用

Antimicrobial Activity

Compounds derived from furan, such as 3-(furan-3-yl)-1H-pyrazole-4-carboxylic acid , have demonstrated promising antimicrobial properties. Research indicates that these compounds can inhibit the growth of yeast-like fungi Candida albicans at specific concentrations . This suggests potential applications in developing new antimicrobial agents that could be used to treat fungal infections.

Synthesis of Derivatives

The compound serves as a precursor for synthesizing various derivatives through reactions like hydroarylation . These derivatives can then be studied for their own unique properties and potential applications in pharmaceuticals, where they might exhibit different biological activities.

Superelectrophilic Activation

The compound undergoes superelectrophilic activation, which is a chemical process that increases the reactivity of a molecule . This property can be harnessed in organic synthesis, particularly in designing reactions that require highly reactive intermediates.

Biomass-Derived Chemicals

Furan derivatives are considered platform chemicals derived from biomass . The compound could be used in research focused on sustainable chemistry and the development of bio-based materials and chemicals.

Chemical Sensors

Furan derivatives have been used in the development of chemical sensors . For example, they can be incorporated into biosensors that detect specific biological molecules, indicating potential applications in medical diagnostics and environmental monitoring.

Biofuel Cells

The compound’s derivatives have found use in biofuel cells . These cells convert biological substances directly into electrical energy, suggesting an application in the development of renewable energy technologies.

作用機序

Target of Action

Furan and pyrazole derivatives have been found to interact with multiple receptors and have shown a wide range of biological activities . .

Mode of Action

The mode of action of a compound depends on its chemical structure and the target it interacts with. Furan and pyrazole derivatives have been found to interact with multiple receptors, leading to various biological activities

Biochemical Pathways

Furan and pyrazole derivatives can affect various biochemical pathways due to their wide range of biological activities

Result of Action

The result of a compound’s action depends on its mode of action and the biochemical pathways it affects. Furan and pyrazole derivatives have shown various biological activities, including antiviral, anti-inflammatory, and anticancer activities

Safety and Hazards

将来の方向性

The chemical industry is beginning to switch from traditional resources such as crude oil to biomass. This change requires the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries. Furan platform chemicals (FPCs) directly available from biomass (furfural and 5-hydroxy-methylfurfural) are part of this change .

特性

IUPAC Name |

5-(furan-3-yl)-1H-pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3/c11-8(12)6-3-9-10-7(6)5-1-2-13-4-5/h1-4H,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSBOYPZOISKQRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1C2=C(C=NN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-Methyl-4-(thiophen-2-yl)phenyl]methanamine](/img/structure/B1449094.png)

![[2-(Aminomethyl)-3-methylbutyl]benzene hydrochloride](/img/structure/B1449101.png)